molecular formula C18H17BrClNO3S B15098554 N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B15098554
M. Wt: 442.8 g/mol
InChI Key: UAKWBLURUDZCHK-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core with various substituents. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, chlorine, and a dioxidotetrahydrothiophenyl group contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoyl chloride with an amine under basic conditions.

    Introduction of the 3-bromobenzyl Group: This step involves the nucleophilic substitution of the benzamide with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with tetrahydrothiophene-1,1-dioxide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination or dechlorination.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for electrophilic aromatic substitution often involve Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated derivatives.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the dioxidotetrahydrothiophenyl group suggests potential interactions with sulfur-containing biomolecules, while the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

    N-(3-bromobenzyl)-3-chlorobenzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chlorine substituent on the benzamide core.

Uniqueness: N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrClNO3S

Molecular Weight

442.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H17BrClNO3S/c19-15-5-1-3-13(9-15)11-21(17-7-8-25(23,24)12-17)18(22)14-4-2-6-16(20)10-14/h1-6,9-10,17H,7-8,11-12H2

InChI Key

UAKWBLURUDZCHK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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